molecular formula C22H16Cl4N2O3 B11524845 3,4-dichloro-N-[4-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethoxy)phenyl]benzamide

3,4-dichloro-N-[4-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethoxy)phenyl]benzamide

Cat. No.: B11524845
M. Wt: 498.2 g/mol
InChI Key: PGNSZZRYXYAOPN-UHFFFAOYSA-N
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Description

3,4-DICHLORO-N-(4-{2-[(3,4-DICHLOROPHENYL)FORMAMIDO]ETHOXY}PHENYL)BENZAMIDE is a complex organic compound characterized by the presence of multiple chlorinated aromatic rings and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLORO-N-(4-{2-[(3,4-DICHLOROPHENYL)FORMAMIDO]ETHOXY}PHENYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3,4-dichloroaniline with ethylene oxide to form 3,4-dichlorophenoxyethanol. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLORO-N-(4-{2-[(3,4-DICHLOROPHENYL)FORMAMIDO]ETHOXY}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the aromatic rings can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The amide functionalities can be reduced to amines under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

3,4-DICHLORO-N-(4-{2-[(3,4-DICHLOROPHENYL)FORMAMIDO]ETHOXY}PHENYL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions involving chlorinated aromatic compounds.

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N-(4-{2-[(3,4-DICHLOROPHENYL)FORMAMIDO]ETHOXY}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated aromatic rings and amide functionalities allow it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DICHLORO-N-(4-{2-[(3,4-DICHLOROPHENYL)FORMAMIDO]ETHOXY}PHENYL)BENZAMIDE is unique due to its combination of multiple chlorinated aromatic rings and amide functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H16Cl4N2O3

Molecular Weight

498.2 g/mol

IUPAC Name

3,4-dichloro-N-[2-[4-[(3,4-dichlorobenzoyl)amino]phenoxy]ethyl]benzamide

InChI

InChI=1S/C22H16Cl4N2O3/c23-17-7-1-13(11-19(17)25)21(29)27-9-10-31-16-5-3-15(4-6-16)28-22(30)14-2-8-18(24)20(26)12-14/h1-8,11-12H,9-10H2,(H,27,29)(H,28,30)

InChI Key

PGNSZZRYXYAOPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCCNC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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